Product packaging for 2-(6-Iodoquinazolin-4-ylamino)ethanol(Cat. No.:CAS No. 99071-39-3)

2-(6-Iodoquinazolin-4-ylamino)ethanol

Cat. No.: B3176355
CAS No.: 99071-39-3
M. Wt: 315.11 g/mol
InChI Key: PEUXYULUDSFMNW-UHFFFAOYSA-N
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Description

2-(6-Iodoquinazolin-4-ylamino)ethanol (CAS 99071-39-3) is a high-purity quinazoline derivative supplied at a minimum of 95% purity. This compound belongs to a class of fused heterocycles that are of considerable interest in medicinal chemistry due to their diverse biological properties . Quinazoline-based structures are recognized as privileged scaffolds in pharmaceutical research and have been reported to exhibit a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-parasitic agents . The specific molecular structure of this compound, featuring the 6-iodo substituent on the quinazoline ring, makes it a valuable synthetic intermediate. Researchers can utilize the reactivity of the iodo group for further functionalization via cross-coupling reactions (such as Suzuki or Sonogashira couplings), enabling the exploration of structure-activity relationships in drug discovery programs . The ethanolamine side chain at the 4-position provides a handle for further chemical modification to optimize physicochemical properties like solubility and lipophilicity, which are critical for developing compounds capable of crossing biological barriers like the blood-brain barrier . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, foods, or cosmetics. All batches are backed by full quality assurance and are stocked for immediate shipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10IN3O B3176355 2-(6-Iodoquinazolin-4-ylamino)ethanol CAS No. 99071-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-iodoquinazolin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUXYULUDSFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6 Iodoquinazolin 4 Ylamino Ethanol and Iodoquinazoline Scaffolds

Precursor Synthesis Strategies for 6-Iodoquinazoline (B1454157) Intermediates

The foundational step in synthesizing the target compound is the creation of the 6-iodoquinazoline scaffold. This typically begins with the formation of a quinazolinone ring system, which is subsequently activated for further chemical modification.

The construction of the 6-iodoquinazolin-4-one (B131393) core often starts from readily available substituted anthranilic acids. One common method involves the reaction of 2-amino-5-iodobenzoic acid with formamide. nih.govchemsrc.com This mixture is heated, typically at temperatures around 130°C, to induce cyclization and form 6-iodoquinazolin-4(3H)-one. nih.gov An alternative approach involves the reaction of 2-amino-5-iodomethylbenzoate with acetic anhydride (B1165640) to produce 6-iodo-4H-benzoxazin-4-one, which can then be reacted with a nitrogen source like hydrazine (B178648) hydrate (B1144303) to yield a 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one derivative. researchgate.net Another method for generating a substituted quinazolinone involves reacting 2-amino-5-bromobenzoic acid with triethyl orthoformate and an amine in the presence of iodine, which proceeds at reflux in ethanol (B145695). nih.gov

Direct halogenation of a pre-formed quinazolinone ring is also a viable strategy. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride in acetic acid to afford 6-iodo-3-amino-2-methylquinazolin-4(3H)-one in high yields. semanticscholar.org This method is noted for its mild conditions and simple operation. semanticscholar.org

To facilitate the introduction of the aminoethanol side chain, the 4-oxo group of the 6-iodoquinazolin-4-one intermediate must be converted into a more reactive leaving group. This is typically achieved through chlorination, converting the quinazolinone into 4-chloro-6-iodoquinazoline (B131391). guidechem.com This intermediate is crucial for subsequent nucleophilic substitution reactions. guidechem.com

The chlorination is commonly performed using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). guidechem.com The reaction mixture, containing 6-iodoquinazolin-4-one in thionyl chloride, is heated to reflux for several hours. guidechem.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the desired 4-chloro-6-iodoquinazoline, which often appears as a brown solid in high purity (around 99%). guidechem.com An alternative method utilizes oxalyl chloride in 1,2-dichloroethane (B1671644) (DCE) with DMF, also resulting in a high yield of the chlorinated product. guidechem.com

Chlorination Method Reagents Solvent Conditions Yield Reference
Method 16-iodoquinazolin-4-ol, Thionyl Chloride, DMFThionyl ChlorideReflux, 4.5 hours99% guidechem.com
Method 26-iodoquinazolin-4-ol, Oxalyl Chloride, DMF1,2-Dichloroethane (DCE)Reflux, 4.5 hours99% guidechem.com

Amination Reactions for C(4)-Substituted Quinazolines

With the activated 4-chloro-6-iodoquinazoline in hand, the next step is the introduction of the aminoethanol side chain via a nucleophilic aromatic substitution reaction.

The chlorine atom at the C4 position of 4-chloro-6-iodoquinazoline is susceptible to attack by nucleophiles, such as aminoethanol. guidechem.com This reaction displaces the chloride and forms the C-N bond, resulting in the final product, 2-(6-iodoquinazolin-4-ylamino)ethanol. The reaction is typically carried out by refluxing the 4-chloro-6-iodoquinazoline with an amine in a suitable solvent like isopropanol (B130326). researchgate.net The nucleophilic amine attacks the electron-deficient C4 carbon of the quinazoline (B50416) ring, leading to the substitution of the chloro group.

The efficiency and yield of the amination reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the presence and type of base, and the reaction temperature. For similar reactions involving the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a base such as triethylamine (B128534) is used in a methanol (B129727) solution, with the mixture being heated to reflux. google.com The use of a base is crucial to neutralize the hydrogen halide (HCl) that is formed as a byproduct of the substitution reaction. wikipedia.org The choice of solvent can also influence the reaction rate and yield, with alcohols like isopropanol and methanol being common choices. researchgate.netgoogle.com Heating is generally required to drive the reaction to completion, with reflux conditions being typical. researchgate.netgoogle.com Careful control of these factors ensures a satisfactory yield of the desired C(4)-substituted quinazoline product.

Parameter Condition Purpose/Effect Reference
Solvent Isopropanol, MethanolProvides a medium for the reaction. researchgate.netgoogle.com
Base TriethylamineNeutralizes HCl byproduct. google.comwikipedia.org
Temperature RefluxIncreases reaction rate to ensure completion. researchgate.netgoogle.com

Advanced Synthetic Transformations Involving Iodoquinazolines

The iodo-substituent on the quinazoline ring of compounds like this compound serves as a versatile functional handle for further molecular elaboration through various cross-coupling reactions. guidechem.comresearchgate.net This allows for the synthesis of a diverse array of more complex quinazoline derivatives.

Prominent among these transformations are palladium-catalyzed reactions such as the Sonogashira and Suzuki cross-coupling reactions. wikipedia.orgresearchgate.netresearchgate.net The Sonogashira reaction enables the formation of a carbon-carbon bond between the iodoquinazoline and a terminal alkyne, creating alkynyl-substituted quinazolines. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often room temperature, conditions. wikipedia.orgresearchgate.net

Similarly, the Suzuki reaction allows for the coupling of the iodoquinazoline with boronic acids or their esters, leading to the formation of aryl- or heteroaryl-substituted quinazolines. researchgate.netnih.gov These reactions are crucial for building molecular complexity and are widely used in the development of new chemical entities. researchgate.netresearchgate.net The ability to perform these transformations on the iodoquinazoline scaffold highlights its importance as a versatile intermediate in organic and medicinal chemistry. guidechem.comresearchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and they are extensively used to functionalize halogenated quinazoline scaffolds. researchgate.net The reactivity of the halide in these reactions typically follows the order I > Br >> Cl, making 6-iodoquinazolines highly reactive and preferred substrates for such transformations. snu.edu.in

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is conducted under mild conditions, often at room temperature and with an amine base that may also serve as the solvent. wikipedia.orglibretexts.org The 6-iodoquinazoline scaffold is an excellent substrate for Sonogashira coupling. For instance, 6-iodo-N-isopropylquinazolin-4-amines have been successfully coupled with propargyl alcohol using a PdCl2(PPh3)2 catalyst, CuI as a co-catalyst, and NEt3 in DMF to produce the corresponding 6-alkynylated quinazoline-4-amines. Similarly, N-(3-fluorophenyl)-6-iodoquinazolin-4-amine has been coupled with 2-methylbut-3-en-2-ol under similar conditions.

The choice of catalyst and ligand can be crucial, with N-heterocyclic carbene (NHC) palladium complexes also proving effective. libretexts.org In some cases, catalyst systems have been developed to proceed without the copper co-catalyst to avoid the formation of alkyne dimers as a side product. libretexts.org

Table 1: Examples of Sonogashira Coupling on 6-Iodoquinazoline Derivatives

SubstrateCoupling PartnerCatalyst SystemBase/SolventProduct
6-Iodo-N-isopropylquinazolin-4-aminePropargyl alcoholPdCl₂(PPh₃)₂-dppf, CuINEt₃ / DMF6-(3-hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine
N-(3-fluorophenyl)-6-iodoquinazolin-4-amine2-Methylbut-3-en-2-olPdCl₂(PPh₃)₂-dppf, CuINEt₃ / DMFN-(3-fluorophenyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinazolin-4-amine
6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-oneTerminal AlkynesPd(II) precatalysts with ligands like P(tBu)₃Various6-Alkynyl-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its versatility and the stability of the organoboron reagents. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The 6-iodoquinazoline scaffold readily participates in Suzuki-Miyaura cross-coupling. For example, 6-iodoquinazoline 3-oxides have been coupled with various arylboronic acids to create 6-aryl derivatives. researchgate.net This method is a cornerstone for synthesizing biaryl compounds. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgyoutube.com While effective, a significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org The reaction is tolerant of a wide variety of functional groups. youtube.com The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction can be used to couple 6-iodoquinazolines with various sp2-hybridized groups, including vinyl and aryl moieties attached to the tin reagent. wikipedia.org

Derivatization of the Ethanol Moiety

The ethanol side chain of this compound features a primary alcohol (hydroxyl group), which is a versatile functional group for further chemical modification. This allows for the synthesis of a diverse library of compounds from a common intermediate. Standard organic chemistry transformations can be applied to this hydroxyl group.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent. For example, reacting the ethanol moiety with a substituted benzoyl chloride would yield the corresponding benzoate (B1203000) ester.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further oxidized to a carboxylic acid using stronger agents like potassium permanganate (B83412) or chromic acid.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This converts the alcohol into a more reactive leaving group for subsequent nucleophilic substitution reactions.

In a related context, the synthesis of various quinazolinone derivatives often involves the derivatization of side chains. For instance, 2-mercapto-3-substituted quinazolin-4-ones have been reacted with ethyl bromoacetate (B1195939) to form esters, which are then converted to hydrazides by reacting with hydrazine hydrate. nih.gov These hydrazides can be further condensed with aldehydes to create more complex structures. nih.gov Similarly, the amino group in the ethanol side chain can also be a site for derivatization, such as through acylation or alkylation, to further expand the chemical diversity of the resulting compounds.

Analytical Characterization Techniques for Synthetic Products

The confirmation of the structure and purity of synthesized compounds like this compound and its derivatives is crucial. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net Spots on the TLC plate are often visualized using UV light or iodine vapor. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For quinazoline derivatives, characteristic absorption bands would confirm the presence of N-H bonds (for amines), O-H bonds (for alcohols), C=N and C=C bonds within the aromatic rings, and C-O bonds. researchgate.netsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are arguably the most powerful tools for structural elucidation.

¹H-NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the quinazoline and iodo-substituted benzene (B151609) ring, as well as signals for the methylene (B1212753) (-CH₂-) groups of the ethanol chain and the N-H and O-H protons. sapub.orgnih.gov

¹³C-NMR provides information on the carbon skeleton of the molecule, showing distinct peaks for each unique carbon atom. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, which is a definitive confirmation of the elemental composition of the synthesized product. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. sapub.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared to the theoretical values calculated from the proposed molecular formula, and a close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net

Melting Point (m.p.): Determining the melting point of a solid product is a simple yet effective way to assess its purity. A pure crystalline compound typically has a sharp and well-defined melting point range. researchgate.net

These techniques, used in combination, provide a comprehensive characterization of the synthesized iodoquinazoline derivatives, confirming their intended structure and ensuring their purity for any subsequent use. researchgate.netnih.gov

Computational and Chemoinformatic Approaches in the Study of Iodoquinazoline Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how iodoquinazoline derivatives interact with their biological targets at a molecular level.

Binding Mode Analysis with Kinase Receptors

Iodoquinazoline derivatives have been extensively studied as inhibitors of various kinase enzymes, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.gov Molecular docking simulations have been employed to analyze the binding modes of these compounds within the active sites of kinase receptors, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2). rsc.orgnih.gov

In a study of newly synthesized iodoquinazoline derivatives, molecular docking was used to assess their binding affinities against several human target proteins, including human carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). nih.gov The docking results, which show the interaction strengths, are often presented in terms of binding affinities (kcal/mol). nih.gov For example, the binding affinities of a series of compounds (3a-e) were calculated for these targets, providing insights into their potential as anticancer agents. nih.gov

Table 1: Example of Docking Binding Affinities of Iodoquinazoline Derivatives

CompoundBinding Affinity (kcal/mol) vs. Human Carbonic Anhydrase XII (CAXII)Binding Affinity (kcal/mol) vs. Human Thymidylate Synthase (hTS)Binding Affinity (kcal/mol) vs. Human Thymidine Kinase (hTK)
3a -7.5-8.2-7.9
3b -8.1-8.9-8.5
3c -8.8-9.5-9.1
3d -8.6-9.3-8.9
3e -9.2-9.8-9.4
This table is a representative example based on typical data from molecular docking studies of iodoquinazoline derivatives. Actual values can be found in the cited literature. nih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrsc.org This approach has been instrumental in identifying novel iodoquinazoline-based ligands with desired biological activities.

The process often starts with a large database of compounds, which is then filtered based on various criteria, such as drug-likeness properties defined by Lipinski's rule of five. nih.govrjpbr.com The filtered compounds are then docked into the active site of the target protein. The top-scoring compounds, based on their predicted binding affinities and interaction patterns, are selected for further experimental validation. nih.gov This methodology has been successfully applied to identify novel quinazoline (B50416) derivatives as potential inhibitors of EGFR, a key target in cancer therapy. nih.govrjpbr.com For example, a virtual screening of a database of quinazoline derivatives could yield a number of potential hits that can then be synthesized and tested. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.org This technique is crucial for assessing the stability of the ligand-target complex and for understanding the conformational changes that may occur upon binding. nih.govrjpbr.com

MD simulations of iodoquinazoline derivatives in complex with their target kinases have been performed to validate the docking poses and to assess the stability of the interactions. nih.govrjpbr.comrsc.org These simulations can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the long-range effects of ligand binding. A stable binding mode over the course of the simulation, typically on the nanosecond timescale, provides greater confidence in the predicted interactions. nih.govrjpbr.com For instance, a 100 ns MD simulation can be used to study the conformational stability of selected quinazoline leads. nih.govrjpbr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating the biological activity of a set of iodoquinazoline derivatives with their calculated molecular descriptors. nih.gov These models can be linear, such as Multiple Linear Regression (MLR), or non-linear, such as those generated by machine learning algorithms like k-nearest neighbors (KNN) and support vector machines (SVM). researchgate.netnih.gov

A typical QSAR study involves dividing a dataset of compounds with known activities into a training set and a test set. nih.gov The training set is used to build the model, while the test set is used to validate its predictive power. nih.gov A robust QSAR model will have high correlation coefficients (R²) and low root mean squared errors (RMSE) for both the training and test sets. nih.gov For example, a QSAR model for quinazoline derivatives as EGFR inhibitors was developed with a high R² value of 0.965901, indicating a strong correlation between the descriptors and the activity. nih.gov

Descriptors Correlating with Activity (e.g., Electronic, Steric)

The molecular descriptors used in QSAR models can be categorized into several types, including electronic, steric, hydrophobic, and topological descriptors. dovepress.com Identifying the descriptors that have the most significant correlation with the biological activity can provide valuable insights into the mechanism of action. dovepress.com

For quinazoline derivatives, studies have shown that a combination of descriptors often leads to the best predictive models. nih.gov Electronic descriptors, such as dipole moment and charges on specific atoms, can reflect the importance of electrostatic interactions in the binding pocket. dovepress.com Steric descriptors, such as molar refractivity and molecular volume, can indicate the influence of the size and shape of the molecule on its activity. dovepress.com For instance, a QSAR study on coumarinolignoids found that dipole moment, steric energy, and molar refractivity correlated well with their biological activity. dovepress.com Similarly, QSAR models for quinoline (B57606) derivatives have utilized a variety of 2D and 3D descriptors to predict their activity against P-glycoprotein. nih.gov

By understanding which structural features are most important for activity, medicinal chemists can rationally design new iodoquinazoline derivatives with improved therapeutic potential.

Quantum Mechanical Calculations (e.g., Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital)

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. wikipedia.org Methods like Density Functional Theory (DFT) have become increasingly popular for their balance of accuracy and computational cost, making them well-suited for studying complex molecules like iodoquinazoline derivatives. wikipedia.orgyoutube.com

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. youtube.comyoutube.com This approach allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. bhu.ac.inaimspress.com

In the study of iodoquinazoline derivatives, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be used to determine the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. bhu.ac.inresearchgate.netmdpi.com These calculations are crucial for understanding how the molecule might interact with a biological target. For instance, the electrostatic potential surface (MEP) can be mapped to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting potential sites for non-covalent interactions such as hydrogen bonds. bhu.ac.inaimspress.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, which can be indicative of higher biological activity. nih.gov

For a compound like 2-(6-Iodoquinazolin-4-ylamino)ethanol, DFT calculations can predict the energies of the HOMO and LUMO. This information helps in understanding its electronic behavior and potential as a charge-transfer agent in biological systems. researchgate.netnih.gov

Below is an illustrative data table showcasing the type of quantum chemical descriptors that can be calculated for iodoquinazoline derivatives using DFT.

DescriptorDefinitionIllustrative Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.3 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.2 eV
Global Hardness (η)(I - A) / 22.65 eV
Global Softness (S)1 / (2η)0.188 eV-1
Electronegativity (χ)(I + A) / 23.85 eV
Electrophilicity Index (ω)χ2 / (2η)2.80 eV

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Cheminformatics for Compound Library Design and Optimization

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. researchgate.netnih.gov It plays a crucial role in the design of compound libraries and the optimization of lead compounds. researchgate.netnih.govyoutube.com

Compound Library Design

The design of a chemical library involves the selection of a diverse set of compounds to be synthesized and screened for biological activity. nih.govdrugdesign.org The goal is to maximize the exploration of relevant chemical space while minimizing redundancy. nih.gov For iodoquinazoline derivatives, cheminformatic approaches can be used to create a virtual library of related structures by systematically modifying the core scaffold of this compound. This can involve varying substituents at different positions on the quinazoline ring or modifying the ethanolamine (B43304) side chain.

Diversity analysis, often based on molecular fingerprints and clustering algorithms, ensures that the designed library covers a wide range of physicochemical properties and structural features. drugdesign.org This increases the probability of identifying novel hits in high-throughput screening campaigns. nih.gov

Optimization

Once initial hits are identified from a screening campaign, cheminformatics tools are employed to optimize their properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the iodoquinazoline derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Furthermore, cheminformatic methods are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.org By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity early in the discovery process, the efficiency of drug development can be significantly improved.

The following table illustrates how different cheminformatic approaches can be applied in the study of iodoquinazoline derivatives.

Cheminformatic ApproachApplication
Molecular DescriptorsCalculation of physicochemical properties (e.g., molecular weight, logP, polar surface area) to assess drug-likeness.
Similarity SearchingIdentifying commercially available or synthetically accessible analogs of a hit compound.
Diversity AnalysisEnsuring broad coverage of chemical space in a screening library. drugdesign.org
QSAR ModelingBuilding predictive models for biological activity to guide lead optimization. nih.gov
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles to prioritize compounds with favorable properties. rsc.org

Advanced Research Avenues and Future Prospects for 2 6 Iodoquinazolin 4 Ylamino Ethanol

Radiochemical Synthesis and Applications (e.g., Radioiodination for Imaging)

The introduction of a radioactive isotope onto a molecule like 2-(6-Iodoquinazolin-4-ylamino)ethanol allows it to be used as a radiotracer in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These techniques are vital for non-invasively studying biological processes and diagnosing diseases. nih.govgoogle.com

Development of Radiotracers based on Iodoquinazoline Scaffolds

The development of radiotracers based on iodoquinazoline scaffolds is an active area of research. The iodine atom in the 6-position of the quinazoline (B50416) ring is a prime site for introducing radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.govnih.gov The synthesis of these radiolabeled compounds often involves an iododestannylation reaction, where a tin precursor is replaced with radioactive iodine. nih.gov

For instance, a radioiodinated analog of PD153035, referred to as m-IPQ, was developed as a potential imaging ligand for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) using SPECT. nih.gov The choice of the radionuclide is critical; for example, ¹¹C is used for PET imaging due to its short half-life, which minimizes radiation exposure. google.com The automation of radiosynthesis is also a key development, helping to standardize production and improve safety. youtube.com

In Vitro and Ex Vivo Radiotracer Evaluation (e.g., Tissue Distribution, Receptor Binding)

Once a radiotracer is synthesized, it must undergo rigorous evaluation. In vitro studies assess the tracer's binding affinity and selectivity to its target, such as specific receptors on cancer cells. nih.govcapes.gov.br For example, the inhibitory potency of a quinazoline derivative, m-IPQ, against EGFR-TK was determined to have an IC₅₀ of 50.5 ± 3.5 nM. nih.gov

Ex vivo evaluations involve studying the biodistribution of the radiotracer in animal models. nih.govalchimiasrl.com In studies with [¹²⁵I]m-IPQ, high uptake was observed in tumors, which correlated with the level of EGFR-TK expression. nih.gov However, these studies also revealed challenges, such as in vivo deiodination, where the radioactive iodine detaches from the molecule, leading to uptake in non-target tissues like the stomach. nih.gov This highlights the need for developing more stable radiotracers. nih.gov Liposomal formulations of a radiolabeled quinazoline tyrosine kinase inhibitor have shown improved circulation time and tumor selectivity compared to the free drug. nih.gov

Below is a table summarizing the evaluation of a hypothetical radioiodinated this compound derivative:

Evaluation Parameter Method Finding Implication
Receptor Binding Affinity (Kd)In vitro saturation binding assayLow nanomolar rangeHigh affinity for the target receptor
Receptor SelectivityIn vitro competition assayHigh selectivity over other kinasesReduced off-target effects
Tumor UptakeEx vivo biodistribution in miceHigh accumulation in tumor tissuePotential for effective tumor imaging
In Vivo StabilityEx vivo analysis of metabolitesModerate deiodination observedNeed for structural modification to improve stability

Development of Multi-Targeted Ligands and Hybrid Molecules

A significant trend in drug discovery is the creation of multi-targeted ligands or hybrid molecules. nih.govnih.gov This approach involves designing a single molecule that can interact with multiple biological targets, which can be particularly advantageous in treating complex diseases like cancer. nih.govnih.gov The quinazoline scaffold is a popular choice for developing such agents. mdpi.comnih.gov

Researchers have designed and synthesized quinazoline derivatives that act as dual inhibitors of targets like EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov This dual inhibition can block multiple signaling pathways that contribute to tumor growth and angiogenesis. nih.govnih.gov For example, certain iodoquinazoline derivatives have shown potent inhibitory activity against both wild-type EGFR and the resistant T790M mutant, as well as VEGFR-2. nih.govrsc.org The development of these multi-targeted agents may help overcome drug resistance, a common challenge in cancer therapy. nih.govnih.gov

The following table presents examples of multi-targeted quinazoline-based inhibitors:

Compound Type Targets Therapeutic Rationale
Iodoquinazoline-acetamide hybridsEGFR (wild-type and T790M mutant), VEGFR-2Overcoming resistance and inhibiting angiogenesis. nih.govrsc.org
Quinazoline-sulfonamide derivativesEGFR (T790M mutant), VEGFR-2Dual inhibition of key growth factor receptors. mdpi.com
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFR, VEGFR-2Broad-spectrum inhibition of cell cycle and growth signaling. tandfonline.com

Integration of Omics Data for Mechanistic Insights

The integration of "omics" data—such as proteomics, genomics, and metabolomics—is becoming increasingly crucial for understanding the complex mechanisms of drug action and resistance. frontiersin.orgki.se Proteomics, the large-scale study of proteins, can be particularly insightful. nih.govmdpi.com

By comparing the protein profiles of drug-sensitive and drug-resistant cancer cells, researchers can identify proteins and pathways associated with resistance to quinazoline-based inhibitors. nih.govnih.gov For example, proteomic analysis might reveal the upregulation of drug efflux pumps or alterations in apoptotic signaling pathways in resistant cells. nih.gov This information is invaluable for developing strategies to overcome resistance, such as combination therapies or the design of new inhibitors that bypass these resistance mechanisms. nih.govnih.gov Multi-omics approaches, combining genomic and proteomic data, can provide a more comprehensive understanding of the cellular response to these drugs. frontiersin.org

Exploration of New Therapeutic Indications (Preclinical Research)

Preclinical research continually seeks to identify new therapeutic uses for existing chemical scaffolds. astrazeneca.comwiley.com While quinazoline derivatives are well-known as kinase inhibitors for cancer, their biological activities may extend to other diseases. mdpi.comnih.gov

Preclinical studies might investigate the potential of this compound and related compounds in areas such as:

Neurodegenerative diseases: Given the role of certain kinases in neurological processes, these compounds could be explored for conditions like Alzheimer's or Parkinson's disease.

Inflammatory disorders: As some kinases are involved in inflammatory signaling, iodoquinazolines could be tested in models of arthritis or other inflammatory conditions. tandfonline.com

Infectious diseases: The quinazoline scaffold has been investigated for various antimicrobial properties. nih.gov

These preclinical explorations typically involve screening the compounds in relevant cell-based and animal models to identify novel activities and mechanisms of action. astrazeneca.com

Challenges and Opportunities in Iodoquinazoline Research

Despite the promise of iodoquinazoline derivatives, several challenges remain in their development. esmed.orgresearchgate.netnih.gov A primary hurdle is overcoming drug resistance, which can arise from mutations in the target kinase or the activation of alternative signaling pathways. nih.gov The development of multi-targeted ligands is one strategy to address this. nih.gov

Another challenge is ensuring the specificity of these inhibitors to minimize off-target effects. The structural design of these molecules, including substitutions on the quinazoline ring, plays a critical role in their activity and selectivity. nih.govacs.org Furthermore, the synthesis of these complex molecules can be challenging and requires optimization for large-scale production. researchgate.net

The opportunities in this field are vast. The continued exploration of the quinazoline scaffold could lead to the discovery of novel inhibitors with improved potency and resistance profiles. nih.gov The use of advanced techniques like omics will provide deeper insights into their mechanisms of action, paving the way for more personalized and effective therapies. fao.org The development of iodoquinazoline-based radiotracers also holds great potential for improving cancer diagnosis and monitoring treatment response. nih.gov

Q & A

Q. What are the key synthetic pathways for 2-(6-iodoquinazolin-4-ylamino)ethanol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chloro or hydroxyl group at the 4-position of 6-iodoquinazoline with ethanolamine derivatives under reflux in ethanol or acetone with a base (e.g., K₂CO₃) is common . Optimizing reaction time (e.g., 12–24 hours) and solvent polarity improves yields. Ethanol is preferred for its ability to dissolve polar intermediates and stabilize zwitterionic transition states .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the quinazoline ring substitution pattern and ethanolamine linkage (e.g., δ~3.6–4.0 ppm for -CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., m/z 383 [MH+^+] for C14_{14}H9_{9}ClIN2_2O+^+) .
  • Elemental Analysis : Validate purity (>95%) and rule out halogenated byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Toxicity : While specific data for this compound are limited, structurally related imidazole derivatives show acute toxicity (LD50_{50} > 300 mg/kg in rodents) and potential skin irritation. Use PPE (gloves, goggles) .
  • Stability : Store in anhydrous ethanol at 2–8°C to prevent hydrolysis of the iodoquinazoline core .

Advanced Research Questions

Q. How can the iodine substituent at the 6-position of quinazoline be leveraged for functionalization or radiolabeling?

The iodine atom enables:

  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids to introduce bioisosteres for SAR studies .
  • Radiolabeling : Replace stable iodine with 125I^{125}I or 131I^{131}I for tracer studies in pharmacokinetic assays . Methodological Note: Use Pd(PPh3_3)4_4 as a catalyst in THF at 80°C for 6 hours, followed by HPLC purification .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Solvent effects : Ethanol vs. DMSO in cell-based assays can alter solubility and bioavailability. Standardize solvent systems (e.g., <1% DMSO) .
  • Assay variability : Validate enzyme inhibition (e.g., kinase assays) using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How do substituents on the quinazoline core affect its dual inhibitory activity (e.g., kinase and antimicrobial targets)?

  • Quinazoline C4 modification : Ethanolamine groups enhance hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase) .
  • Iodo-substitution : Increases halogen bonding with microbial enzymes (e.g., CYP51 in fungi) . Experimental Design: Compare IC50_{50} values of 6-iodo vs. 6-bromo analogs in parallel assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.